molecular formula C12H20NO4- B12350684 1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester

1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12350684
M. Wt: 242.29 g/mol
InChI Key: IFPZGYNNPYYDGA-UHFFFAOYSA-M
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Description

1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester typically involves the esterification of 1,3-piperidinedicarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Piperidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester is unique due to its specific ester functional group and the presence of a methyl group at the 4-position. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .

Properties

Molecular Formula

C12H20NO4-

Molecular Weight

242.29 g/mol

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/p-1

InChI Key

IFPZGYNNPYYDGA-UHFFFAOYSA-M

Canonical SMILES

CC1CCN(CC1C(=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

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